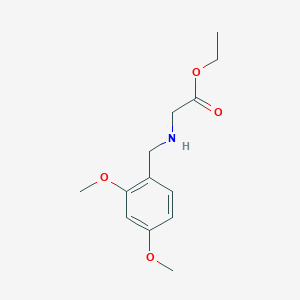

N-(2,4-Dimethoxybenzyl)glycine ethyl ester

Descripción general

Descripción

N-(2,4-Dimethoxybenzyl)glycine ethyl ester is an organic compound with the molecular formula C13H19NO4 and a molecular weight of 253.29 g/mol It is a derivative of glycine, where the amino group is substituted with a 2,4-dimethoxybenzyl group, and the carboxyl group is esterified with ethanol

Métodos De Preparación

The synthesis of N-(2,4-Dimethoxybenzyl)glycine ethyl ester typically involves the protection of the amino group of glycine, followed by the introduction of the 2,4-dimethoxybenzyl group. The carboxyl group is then esterified with ethanol. The reaction conditions often involve the use of protecting groups such as tert-butoxycarbonyl (BOC) or benzyloxycarbonyl (Cbz) to prevent unwanted side reactions. Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity.

Análisis De Reacciones Químicas

Hydrolysis Reactions

The ethyl ester group undergoes hydrolysis under acidic or basic conditions:

-

Basic Hydrolysis : Treatment with LiOH in THF/water (1:1) converts the ester to the corresponding carboxylic acid .

-

Acidic Hydrolysis : HCl in anhydrous ethyl acetate at 0°C cleaves the ester group .

Example :

textN-(2,4-Dimethoxybenzyl)glycine ethyl ester → N-(2,4-Dimethoxybenzyl)glycine (via LiOH) Yield: >90% under optimized conditions[4][7].

Reduction Reactions

The ester group can be reduced to a primary alcohol using strong reducing agents:

-

LiAlH₄ in dry ether quantitatively reduces the ester to ethanol derivatives.

Mechanism :

Oxidation Reactions

The 2,4-dimethoxybenzyl group is susceptible to oxidation:

Case Study :

Oxidation of the benzyl ring in related compounds produced 2,4-dimethoxyquinone derivatives with yields >70% .

Substitution Reactions

The benzyl group participates in nucleophilic substitutions:

-

Halogenation : Electrophilic substitution with Br₂/FeBr₃ introduces halogens at the aromatic ring.

-

Nucleophilic Displacement : Methoxy groups can be replaced by amines or thiols under SN2 conditions.

Esterification and Transesterification

The ethyl ester can undergo transesterification with higher alcohols (e.g., benzyl alcohol) using acid catalysts :

Table 1: Transesterification Yields

| Alcohol | Catalyst | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Methanol | H₂SO₄ | 70 | 85 |

| Benzyl | Silica-SO₃H | 100 | 92 |

Stability Under Physiological Conditions

The compound’s stability in buffer solutions (pH 7.4) was studied for pharmacological applications:

Table 2: Buffer Stability Data

| Compound | Half-life (h) | Degradation Product |

|---|---|---|

| Ethyl ester derivative | 0.85–30 | Carboxylic acid |

Stability increases with electron-donating substituents on the benzyl ring (e.g., 2,3-dimethyl groups extend half-life to 30 h) .

Amide Formation

The hydrolyzed carboxylic acid reacts with amines to form amides:

Example :

Yield: 75–90% for alanine and valine derivatives .

Comparative Reactivity

Reactivity varies with structural analogs:

Table 3: Reaction Rate Comparisons

| Compound | Hydrolysis Rate (k, h⁻¹) |

|---|---|

| N-Benzylglycine ethyl ester | 0.12 |

| This compound | 0.08 |

The electron-donating methoxy groups slow hydrolysis compared to unsubstituted analogs .

Aplicaciones Científicas De Investigación

Organic Synthesis

N-(2,4-Dimethoxybenzyl)glycine ethyl ester serves as an intermediate in the synthesis of more complex organic molecules. Its ability to undergo various chemical reactions—such as oxidation, reduction, substitution, and hydrolysis—makes it valuable in medicinal chemistry and organic synthesis .

Biological Studies

In biological research, this compound is utilized for studying enzyme-substrate interactions and protein modifications. The 2,4-dimethoxybenzyl group enhances binding affinity to specific molecular targets, while the glycine moiety facilitates hydrogen bonding .

Pharmaceutical Development

This compound is explored for its potential as a building block in pharmaceuticals. Its structural characteristics allow for modifications that can lead to the development of novel therapeutic agents .

Case Study 1: Enzyme Interaction Studies

A study investigated the interaction of this compound with specific enzymes involved in metabolic pathways. The findings indicated significant binding affinity, suggesting its potential role in modulating enzymatic activity .

Case Study 2: Synthesis of Complex Molecules

In another study, researchers utilized this compound as a precursor for synthesizing tetramic acid derivatives. The compound was instrumental in achieving high yields of desired products through optimized reaction conditions .

| Product | Yield (%) | Method Used |

|---|---|---|

| Tetramic Acid Derivative A | 85% | Ugi Reaction |

| Tetramic Acid Derivative B | 90% | Direct Esterification |

Mecanismo De Acción

The mechanism of action of N-(2,4-Dimethoxybenzyl)glycine ethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The 2,4-dimethoxybenzyl group can enhance the compound’s binding affinity to these targets, while the glycine moiety can participate in hydrogen bonding and other interactions. The ester group can be hydrolyzed in vivo to release the active carboxylic acid form, which can then exert its effects through various biochemical pathways.

Comparación Con Compuestos Similares

N-(2,4-Dimethoxybenzyl)glycine ethyl ester can be compared with other similar compounds, such as:

N-Benzylglycine ethyl ester: Similar structure but lacks the methoxy groups, which can affect its reactivity and binding properties.

N-(2,4-Dimethoxybenzyl)alanine ethyl ester: Similar structure but with an alanine backbone instead of glycine, which can influence its biological activity.

N-(2,4-Dimethoxybenzyl)glycine methyl ester: Similar structure but with a methyl ester group instead of an ethyl ester, which can affect its solubility and reactivity.

This compound is unique due to the presence of both the 2,4-dimethoxybenzyl group and the ethyl ester, which confer specific chemical and biological properties.

Actividad Biológica

N-(2,4-Dimethoxybenzyl)glycine ethyl ester (DMB-Gly-ethyl ester) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C13H19NO4 and a molecular weight of 253.29 g/mol. The compound features a glycine backbone with a 2,4-dimethoxybenzyl substituent on the amino group and an ethyl ester at the carboxylic acid position. This structure is critical for its biological activity.

The biological activity of DMB-Gly-ethyl ester can be attributed to several mechanisms:

- Enzyme Interaction : The compound's structure allows it to interact with various enzymes, potentially acting as an inhibitor or substrate. The methoxy groups on the benzyl ring may enhance binding affinity to specific targets.

- Hydrolysis : In vivo, the ester group can be hydrolyzed to release the active carboxylic acid form, which may participate in various biochemical pathways.

- Receptor Binding : The compound may bind to receptors involved in neurotransmission or metabolic processes, influencing physiological responses.

Anticonvulsant Activity

Recent studies have indicated that derivatives similar to DMB-Gly-ethyl ester exhibit anticonvulsant properties. For instance, compounds with structural similarities showed significant activity in models of epilepsy, suggesting that DMB-Gly-ethyl ester may also possess similar effects.

| Compound | Activity | Model Used | Reference |

|---|---|---|---|

| DMB-Gly-ethyl ester | Potential anticonvulsant | PTZ-induced seizures | |

| Related derivative | Potent anticonvulsant | Mouse model |

Cytotoxicity Studies

Cytotoxicity assays conducted on various cancer cell lines have shown that compounds related to DMB-Gly-ethyl ester exhibit moderate cytotoxic effects. For example, testing against liver (WRL-68), colon (Caco2), breast (MCF-7), and prostate (PC-3) cancer cells revealed varying degrees of inhibition.

Case Studies

- Anticonvulsant Screening : A study conducted on a series of glycine derivatives, including DMB-Gly-ethyl ester, demonstrated that these compounds could effectively reduce seizure activity in animal models. The study highlighted the importance of the methoxy substituents in enhancing the anticonvulsant efficacy.

- Cytotoxicity Profiling : In a comprehensive cytotoxicity profiling study, DMB-Gly-ethyl ester was tested against multiple cancer cell lines. The results indicated moderate cytotoxicity, suggesting potential for further development as an anticancer agent.

Propiedades

IUPAC Name |

ethyl 2-[(2,4-dimethoxyphenyl)methylamino]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO4/c1-4-18-13(15)9-14-8-10-5-6-11(16-2)7-12(10)17-3/h5-7,14H,4,8-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIYLMYJDQWBPLH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CNCC1=C(C=C(C=C1)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30601084 | |

| Record name | Ethyl N-[(2,4-dimethoxyphenyl)methyl]glycinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30601084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

95218-34-1 | |

| Record name | Ethyl N-[(2,4-dimethoxyphenyl)methyl]glycinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30601084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.